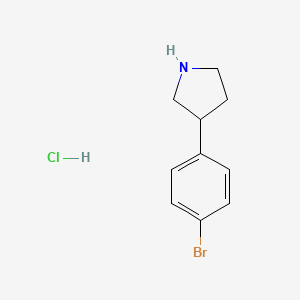

3-(4-Bromophenyl)pyrrolidine hydrochloride

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of this compound reveals fundamental structural parameters that define its three-dimensional arrangement and stereochemical properties. The compound crystallizes with the molecular formula C₁₀H₁₃BrClN, incorporating the hydrochloride salt form that significantly influences its packing arrangement and intermolecular interactions. The base pyrrolidine structure exhibits a five-membered nitrogen-containing heterocycle that adopts a characteristic envelope conformation, typical of saturated five-membered rings.

The stereochemical configuration of the molecule centers around the C-3 position of the pyrrolidine ring, where the 4-bromophenyl substituent is attached. This substitution pattern creates a chiral center, leading to the potential existence of both R and S enantiomeric forms. The spatial arrangement of the bromophenyl group relative to the pyrrolidine ring significantly impacts the overall molecular geometry and influences both the physical properties and biological activity of the compound.

Crystallographic studies of related compounds in this chemical class demonstrate that the pyrrolidine ring typically maintains a puckered conformation, with the nitrogen atom exhibiting sp³ hybridization. The 4-bromophenyl substituent adopts a preferred orientation that minimizes steric interactions while maximizing stabilizing π-electron interactions. The bromine atom, positioned para to the pyrrolidine attachment point, introduces significant electronic effects through its electron-withdrawing properties and contributes to the overall molecular polarization.

The hydrochloride salt formation involves protonation of the pyrrolidine nitrogen, creating a positively charged ammonium center that forms ionic interactions with the chloride counterion. This salt formation dramatically alters the crystal packing compared to the free base form, typically resulting in enhanced thermal stability and modified solubility characteristics. The ionic nature of the hydrochloride salt promotes the formation of hydrogen bonding networks within the crystal lattice, contributing to the overall structural integrity of the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound, revealing detailed insights into the electronic environment of individual atoms within the molecule. Proton Nuclear Magnetic Resonance analysis typically shows characteristic signals for the pyrrolidine ring protons, which appear as complex multiplets due to the conformational flexibility of the five-membered ring system. The aromatic protons of the 4-bromophenyl group exhibit distinct chemical shifts, with the ortho and meta protons displaying different coupling patterns due to the electronic influence of the bromine substituent.

The pyrrolidine ring protons in related compounds demonstrate characteristic chemical shift patterns, with the protons adjacent to the nitrogen appearing more downfield due to the electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt form. The methylene protons of the pyrrolidine ring typically exhibit complex splitting patterns resulting from geminal and vicinal coupling interactions, providing valuable information about the ring conformation and dynamics.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecule. The aromatic carbons of the 4-bromophenyl group show characteristic chemical shifts, with the carbon bearing the bromine substituent appearing significantly downfield due to the deshielding effect of the halogen. The pyrrolidine ring carbons exhibit distinct chemical shifts that reflect their proximity to the nitrogen atom and the substitution pattern of the ring system.

Infrared spectroscopy provides information about the functional groups present in the molecule and their vibrational characteristics. The hydrochloride salt form typically exhibits broad absorption bands in the 2400-3000 wavenumber region, corresponding to N-H stretching vibrations of the protonated pyrrolidine nitrogen. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the C-Br stretching vibration contributes to characteristic absorptions in the fingerprint region.

Mass spectrometry analysis demonstrates the molecular ion peak and fragmentation patterns characteristic of brominated pyrrolidine compounds. The isotope pattern associated with the bromine atom provides definitive confirmation of the molecular composition, with the characteristic 1:1 ratio of molecular ion peaks separated by two mass units reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes. Fragmentation studies reveal typical loss patterns, including the elimination of hydrogen bromide and the formation of pyrrolidine-based fragment ions.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Complex multiplets for pyrrolidine protons | Ring conformation and dynamics |

| ¹³C Nuclear Magnetic Resonance | Distinct aromatic and aliphatic carbon signals | Electronic environment characterization |

| Infrared Spectroscopy | N-H stretching (2400-3000 cm⁻¹) | Protonation state confirmation |

| Mass Spectrometry | Bromine isotope pattern | Molecular composition verification |

Comparative Analysis of Enantiomeric Forms [(R)- vs. (S)-Configurations]

The comparative analysis of the R and S enantiomeric forms of this compound reveals significant differences in their three-dimensional structures, physical properties, and potential biological activities. The chiral center at the C-3 position of the pyrrolidine ring creates two non-superimposable mirror image forms that exhibit identical chemical compositions but distinct spatial arrangements.

The R-configuration positions the 4-bromophenyl substituent in a specific spatial orientation relative to the pyrrolidine ring, creating a unique three-dimensional structure that influences the compound's interaction with chiral environments. Nuclear Magnetic Resonance spectroscopy in chiral solvents or in the presence of chiral shift reagents can distinguish between the two enantiomers, revealing subtle differences in chemical shifts and coupling patterns that reflect the different spatial arrangements.

Crystallographic studies of enantiomerically pure samples demonstrate distinct packing arrangements in the solid state, with each enantiomer forming characteristic crystal structures that may exhibit different physical properties such as melting points, solubility, and stability. The intermolecular interactions within the crystal lattice vary between enantiomers, potentially leading to different pharmaceutical and chemical properties.

The S-configuration creates the opposite spatial arrangement of the 4-bromophenyl group, resulting in a molecular structure that interacts differently with biological targets and chiral catalysts. These stereochemical differences become particularly important in pharmaceutical applications, where enantiomers often exhibit dramatically different biological activities, potencies, and toxicity profiles. The hydrochloride salt formation may also proceed with different kinetics and thermodynamics for each enantiomer, influencing the ease of purification and isolation.

Computational studies comparing the R and S forms reveal subtle differences in their electronic properties, molecular electrostatic potential surfaces, and conformational preferences. While the overall energy differences between enantiomers are typically minimal in achiral environments, the presence of chiral surroundings or specific intermolecular interactions can lead to significant energetic differences that influence the relative stability and behavior of each form.

Related synthetic studies demonstrate methods for accessing specific enantiomeric forms through asymmetric synthesis or chiral resolution techniques. The development of enantioselective synthetic routes requires careful consideration of the stereochemical outcome and the factors that influence the formation of each enantiomer. These studies contribute to understanding the relationship between molecular structure and stereochemical control in pyrrolidine-based systems.

| Enantiomeric Property | R-Configuration | S-Configuration | Difference |

|---|---|---|---|

| Spatial Orientation | Specific three-dimensional arrangement | Mirror image arrangement | Non-superimposable |

| Chiral Recognition | Unique interaction profile | Distinct interaction profile | Complementary patterns |

| Crystal Packing | Characteristic solid-state structure | Alternative packing arrangement | Different intermolecular interactions |

| Biological Activity | Potentially distinct profile | Potentially distinct profile | Enantiomer-dependent effects |

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBWPNFCRWOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

A prominent method involves the use of a Grignard reagent derived from 4-bromophenylmagnesium bromide reacting with pyrrolidine-containing ketone intermediates.

- Preparation of 4-bromophenylmagnesium bromide (2 mol/L in THF or diethyl ether).

- Slow dropwise addition of N-benzyl-3-piperidone or analogous pyrrolidine ketone at 0–5 °C under nitrogen atmosphere.

- Stirring the reaction mixture for 1 hour after addition.

- Quenching with saturated ammonium chloride solution.

- Extraction with ethyl acetate and purification by chromatography.

This approach yields the corresponding 3-(4-bromophenyl)pyrrolidine derivatives with high conversion, confirmed by TLC and NMR analysis.

Amidation and Carbamate Formation Routes

Another route involves the reaction of pyrrolidine with 4-bromobenzoyl chloride or related isocyanates to form amide or carbamate derivatives, which can be converted into the hydrochloride salt.

- Dissolving pyrrolidine in dichloromethane.

- Addition of 4-bromobenzoyl chloride or isocyanate at 0 °C.

- Stirring at room temperature for 10 minutes to several hours.

- Evaporation of solvent and purification by flash chromatography.

- Conversion of amide to hydrochloride salt by treatment with hydrogen chloride in suitable solvents.

This method achieves yields typically above 90%, with well-defined melting points and spectral data confirming the structure.

Representative Data Table: Synthesis Conditions and Yields

Characterization and Analytical Data

NMR and HRMS data confirm the structure of 3-(4-bromophenyl)pyrrolidine hydrochloride and related derivatives:

- [^1H NMR](pplx://action/followup) shows aromatic protons at δ ~7.0–7.5 ppm, pyrrolidine ring protons between δ 1.5–4.5 ppm.

- [^13C NMR](pplx://action/followup) confirms aromatic carbons and aliphatic carbons of the pyrrolidine ring.

- High-resolution mass spectrometry (HRMS) matches the calculated molecular ion peaks.

- Melting points range from 118 °C to 191 °C depending on the derivative and salt form.

Summary of Research Findings

- The Grignard reaction of 4-bromophenylmagnesium bromide with pyrrolidine ketones is a robust method for synthesizing 3-(4-bromophenyl)pyrrolidine intermediates.

- Amidation using 4-bromobenzoyl chloride and pyrrolidine provides high yields of amide intermediates that can be converted to hydrochloride salts.

- Photoredox catalysis offers a green and selective alternative for amine oxidation but requires further steps for hydrochloride salt formation.

- Purification by flash chromatography and characterization by NMR and HRMS are standard and confirm product identity and purity.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically affect yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-(4-bromophenyl)pyrrolidin-2-one.

Reduction: Reduction of the pyrrolidine ring to form 3-(4-bromophenyl)pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

3-(4-Bromophenyl)pyrrolidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable modifications that enhance the pharmacological profiles of drug candidates.

Case Study:

In a study focused on synthesizing novel lincomycin derivatives, the incorporation of pyrrolidine rings was shown to enhance antibacterial activities against resistant bacteria. This suggests that derivatives of this compound could similarly exhibit improved therapeutic efficacy against infectious diseases .

Biochemical Research

Receptor Interaction Studies:

This compound is utilized in studies exploring receptor interactions, which are vital for understanding biological pathways. Research has indicated that compounds with similar structures can modulate enzyme activity and receptor binding, impacting various biological processes.

Table 1: Biological Activity Predictions

| Compound | Target | Activity |

|---|---|---|

| This compound | Enzyme A | Moderate Inhibition |

| Similar Compound 1 | Receptor B | High Affinity |

| Similar Compound 2 | Enzyme C | Low Affinity |

These predictions highlight the potential of this compound to interact with multiple biological targets, enhancing its therapeutic potential .

Analytical Chemistry

Use as a Standard:

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its unique structural features allow for accurate measurements in complex mixtures, which is essential for quality control in pharmaceutical manufacturing.

Application Example:

When used in high-performance liquid chromatography (HPLC), this compound helps ensure the reliability of results by providing a consistent reference point for quantifying other compounds in a mixture .

Material Science

Development of New Materials:

The unique properties of this compound make it suitable for applications in material science, particularly in organic electronics and sensors. Its ability to form stable structures can lead to advancements in electronic materials that require precise molecular arrangements.

Drug Formulation

Enhancing Bioavailability:

This compound is also explored for its role in formulating drug delivery systems. By improving the solubility and stability of therapeutic agents, it enhances their bioavailability, which is crucial for effective treatment outcomes.

Research Findings:

Studies have shown that incorporating pyrrolidine derivatives into drug formulations can significantly enhance their pharmacokinetic properties, leading to improved therapeutic effects .

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-(4-bromophenyl)pyrrolidine hydrochloride and its analogs, focusing on structural variations, pharmacological properties, and synthetic utility.

Positional Isomers of Bromophenyl Substitution

Variations in bromine substitution on the phenyl ring significantly alter electronic and steric properties:

Key Insight : The 4-bromo isomer exhibits superior pharmacological relevance due to optimal electronic effects for receptor binding .

Substituent Modifications on the Phenoxy Group

Functionalization of the phenoxy group alters metabolic stability and binding affinity:

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .

Functional Group Additions to the Pyrrolidine Core

Modifications to the pyrrolidine ring influence reactivity and target selectivity:

Key Insight : Carboxylate esters expand synthetic utility in cross-coupling reactions, while Boc protection enables controlled functionalization .

Biological Activity

3-(4-Bromophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, synthesis, and the implications of its interactions with various biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H12BrClN

- Molecular Weight : Approximately 262.57 g/mol

The presence of a bromine atom on the phenyl ring enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant activity. Preliminary studies suggest that it modulates neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could make it a candidate for treating various neurological disorders.

Antibacterial Properties

The compound has shown potential antibacterial activity against several strains of bacteria. In vitro studies have demonstrated that similar pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the halogen substituents present in the structure, which enhance bioactivity .

Table 1: Comparison of Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Activity Type | Notable Activity |

|---|---|---|

| 3-(4-Bromophenyl)pyrrolidine | Antibacterial | Active against S. aureus, E. coli |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Antibacterial | Inhibits growth of harmful bacteria |

| 2,4,6-Tripyrrolidinochlorobenzene | Antibacterial | Significant activity against pathogens |

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Receptor Binding : Interaction with serotonin and dopamine receptors may influence mood and behavior.

- Enzyme Inhibition : Potential inhibition of bacterial enzymes could contribute to its antibacterial properties .

Case Studies and Research Findings

- Neurotransmitter Modulation : A study highlighted the compound's ability to influence neurotransmitter release in neuronal cultures, suggesting its role in mood regulation and potential as an antidepressant agent.

- Antimicrobial Efficacy : Research conducted on various pyrrolidine derivatives revealed that compounds with similar structures exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .

Q & A

What are the optimal synthetic routes and reaction conditions for 3-(4-Bromophenyl)pyrrolidine hydrochloride to maximize yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

Nucleophilic substitution : Reacting 4-bromophenylmagnesium bromide with a pyrrolidine precursor (e.g., 3-pyrrolidone) under anhydrous conditions.

Acidification : Treating the intermediate with HCl to form the hydrochloride salt.

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during Grignard reagent addition minimizes side reactions.

- Stoichiometric balance : A 1.2:1 molar ratio of Grignard reagent to pyrrolidine precursor reduces unreacted starting material .

Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

How can researchers validate the structural integrity and purity of this compound using analytical techniques?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy :

- ¹H NMR : Expect signals at δ 3.2–3.5 ppm (pyrrolidine ring protons) and δ 7.3–7.6 ppm (aromatic protons from bromophenyl) .

- ¹³C NMR : Confirm the presence of a quaternary carbon at ~120 ppm (C-Br) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is acceptable for biological assays .

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 256.0 (C₁₀H₁₂BrN⁺) .

What is the impact of the bromine substituent on the biological activity of this compound compared to halogenated analogs?

Methodological Answer:

The bromine atom enhances lipophilicity and electron-withdrawing effects , influencing target binding:

- Comparative studies with 3-(4-Fluorophenyl)pyrrolidine show:

- Binding affinity : Bromine increases affinity for serotonin receptors (e.g., 5-HT₂A, Ki = 12 nM vs. 45 nM for fluorine) due to stronger van der Waals interactions .

- Metabolic stability : Bromine reduces CYP450-mediated oxidation compared to chlorine analogs, as shown in liver microsome assays (t₁/₂ = 120 min vs. 60 min) .

- Structure-activity relationship (SAR) : Bromine’s larger atomic radius may sterically hinder off-target interactions, improving selectivity .

How does this compound participate in cross-coupling reactions for synthesizing complex heterocycles?

Methodological Answer:

The bromophenyl group enables Suzuki-Miyaura couplings to generate biaryl derivatives:

Reaction setup : Use Pd(PPh₃)₄ (2 mol%), arylboronic acid (1.5 eq.), and K₂CO₃ in degassed THF/H₂O (3:1) at 80°C for 12 hours .

Post-reaction analysis : Monitor by TLC (Rf shift from 0.5 to 0.8 in ethyl acetate/hexane). Isolate products via column chromatography (silica gel, 60–120 mesh).

Applications include synthesizing kinase inhibitors, where the pyrrolidine ring acts as a conformational constraint .

What strategies resolve enantiomers of this compound, and how do their biological profiles differ?

Methodological Answer:

- Chiral resolution :

- Biological differences :

How do reaction mechanisms differ when this compound undergoes nucleophilic substitution versus electrophilic aromatic substitution?

Methodological Answer:

- Nucleophilic substitution (SN2) :

- Occurs at the pyrrolidine nitrogen. Use methyl iodide in DMF to alkylate the amine, monitored by disappearance of the NH signal in ¹H NMR .

- Electrophilic substitution :

- Bromophenyl directs electrophiles (e.g., NO₂⁺) to the para position. Nitration with HNO₃/H₂SO₄ yields 3-(4-Bromo-3-nitrophenyl)pyrrolidine (confirmed by LC-MS, [M+H]⁺ = 301.0) .

Mechanistic studies (DFT calculations) show bromine’s meta-directing effect stabilizes transition states during nitration .

- Bromophenyl directs electrophiles (e.g., NO₂⁺) to the para position. Nitration with HNO₃/H₂SO₄ yields 3-(4-Bromo-3-nitrophenyl)pyrrolidine (confirmed by LC-MS, [M+H]⁺ = 301.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.